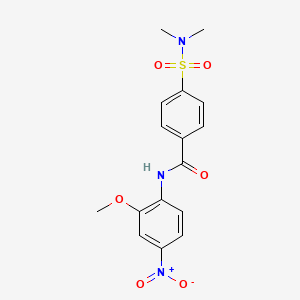
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as DMSO-4MN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. However, studies have suggested that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, angiogenesis, inflammation, and microbial infections. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and the promotion of angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is also soluble in a variety of solvents, making it easy to prepare solutions for experiments. However, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has some limitations. It has low water solubility, which may limit its use in certain experiments. In addition, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Direcciones Futuras
There are several future directions for the study of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide. One direction is to further investigate its potential applications in cancer treatment. Studies could focus on optimizing the dosage and administration of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide to maximize its anti-cancer effects. Another direction is to investigate the potential applications of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in other diseases, such as inflammation and microbial infections. Studies could focus on elucidating the mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide in these diseases and optimizing its therapeutic potential. Finally, studies could focus on improving our understanding of the toxicity and pharmacokinetics of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, which would be essential for its eventual clinical use.
Conclusion
In conclusion, 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, or 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a potential candidate for the treatment of various diseases. Although there are still many unknowns about its mechanism of action, toxicity, and pharmacokinetics, further research could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves the reaction of 4-amino-N-(2-methoxy-4-nitrophenyl)benzamide with dimethylsulfamoyl chloride in the presence of a base. The reaction yields 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is in cancer treatment. Studies have shown that 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and microbial infections.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-9-6-12(19(21)22)10-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKEACKPUUIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)
![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
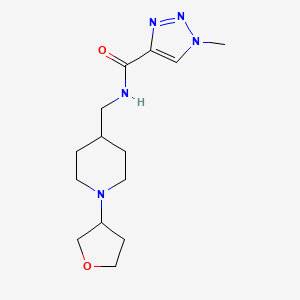
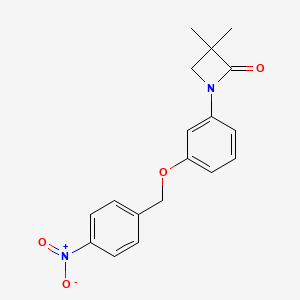

![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)
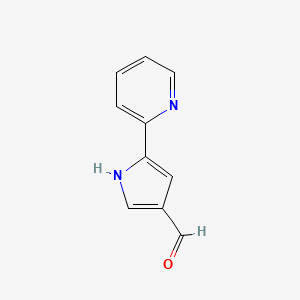

![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)
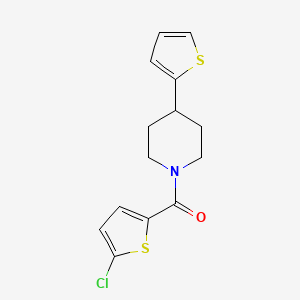
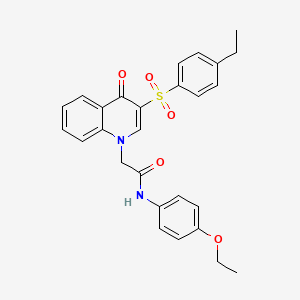
![Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate](/img/structure/B2616971.png)